Suntinorexton - 2274802-89-8

Suntinorexton

Catalog Number: EVT-3462509
CAS Number: 2274802-89-8
Molecular Formula: C23H28F2N2O4S
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Suntinorexton is an experimental compound classified as an orexin receptor agonist, specifically targeting the orexin OX2 receptor. It was first described in a patent by Takeda Pharmaceutical Company in 2019, superseding the earlier candidate firazorexton due to concerns regarding hepatotoxicity observed in clinical trials. As of 2024, Suntinorexton has progressed to phase 3 clinical trials and is administered orally, demonstrating its potential for treating conditions related to orexin signaling, such as sleep disorders and other neurophysiological issues .

Source and Classification

Suntinorexton belongs to the class of compounds known as orexin receptor agonists. Orexins are neuropeptides that play a critical role in regulating arousal, wakefulness, and appetite. The compound selectively activates the orexin OX2 receptor, which is one of two known orexin receptors (the other being OX1). This selectivity is significant as it may lead to fewer side effects compared to non-selective agonists .

Synthesis Analysis

Methods and Technical Details

The synthesis of Suntinorexton involves several key steps that utilize organic chemistry techniques. While specific synthetic routes are proprietary, general methods for synthesizing similar orexin receptor agonists include:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups for further modification.
  2. Functionalization: Key reactions may include alkylation, acylation, or coupling reactions to introduce specific side chains that enhance receptor selectivity and potency.
  3. Purification: After synthesis, compounds are purified using techniques such as chromatography to isolate the desired product from by-products.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy and mass spectrometry) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Suntinorexton has a molecular formula of C23H28F2N2O4SC_{23}H_{28}F_{2}N_{2}O_{4}S and a molar mass of 466.54 g/mol. Its structural features include:

  • Functional Groups: The compound contains fluorine atoms, a sulfonamide group, and various carbon chains that contribute to its biological activity.
  • 3D Model: The three-dimensional structure can be modeled using software like JSmol or similar molecular visualization tools for detailed analysis of its spatial configuration .
Chemical Reactions Analysis

Reactions and Technical Details

Suntinorexton's primary chemical activity involves its interaction with the orexin OX2 receptor. Upon binding, it triggers a series of biochemical reactions that lead to increased intracellular calcium levels through G-protein-coupled receptor signaling pathways. This mechanism is crucial for the physiological effects associated with orexin signaling, including modulation of sleep-wake cycles and appetite regulation.

The specific chemical reactions involved in its mechanism of action include:

  1. Receptor Binding: Suntinorexton binds selectively to the OX2 receptor.
  2. Signal Transduction: This binding activates downstream signaling cascades via G-proteins leading to cellular responses.
  3. Physiological Effects: The resulting increase in calcium ions influences various cellular functions related to arousal and metabolism .
Mechanism of Action

Process and Data

The mechanism of action for Suntinorexton primarily involves:

  1. Agonist Activity: By selectively activating the orexin OX2 receptor, Suntinorexton mimics the action of endogenous orexins (orexin-A and orexin-B).
  2. Calcium Mobilization: Activation of the OX2 receptor leads to an increase in intracellular calcium levels through phospholipase C pathway activation.
  3. Physiological Outcomes: This process modulates neuronal excitability and influences behaviors such as wakefulness, feeding, and emotional responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Suntinorexton is typically presented as a solid compound.
  • Solubility: It is soluble in organic solvents but may require co-solvents for effective dissolution in aqueous environments.

Chemical Properties

  • Stability: The compound's stability under various conditions (pH, temperature) is crucial for its efficacy during storage and administration.
  • Reactivity: As an agonist, it exhibits specific reactivity patterns when interacting with biological receptors but should be handled with care due to potential reactivity with other chemical entities .
Applications

Scientific Uses

Suntinorexton has significant potential applications in scientific research and clinical settings:

  1. Sleep Disorders: Due to its action on the orexin system, it may be used in treating conditions like narcolepsy or other sleep-related disorders.
  2. Neurophysiological Research: Its selective action provides a valuable tool for studying orexin signaling pathways and their roles in various physiological processes.
  3. Pharmacological Studies: Researchers can use Suntinorexton to explore drug interactions within the central nervous system, particularly concerning appetite regulation and energy homeostasis .
Historical Context of Orexin-Targeted Pharmacotherapeutics

Evolution of Narcolepsy Treatment Paradigms: From Symptom Management to Pathophysiological Targeting

The pharmacological management of narcolepsy has undergone a revolutionary transformation from nonspecific symptom control to targeted pathophysiological interventions. Prior to the discovery of the orexin system, treatment relied heavily on broad-acting central nervous system stimulants (e.g., amphetamines, methylphenidate) for excessive daytime sleepiness (EDS) and tricyclic antidepressants or selective serotonin reuptake inhibitors (SSRIs) for cataplexy. These approaches provided symptomatic relief but were limited by:

  • Non-specific mechanisms: Stimulants enhanced monoaminergic neurotransmission indiscriminately, leading to cardiovascular side effects, tolerance, and abuse potential [1] [7].
  • Incomplete efficacy: Anticataplectics often failed to address all narcolepsy symptoms (sleep paralysis, hypnagogic hallucinations) and disrupted sleep architecture [7].
  • Safety concerns: Long-term use of stimulants risked dependence, while antidepressants caused anticholinergic effects (e.g., dry mouth, constipation) [9].

The paradigm shift began with the elucidation of narcolepsy’s pathophysiology. Landmark studies in 1999–2000 established that narcolepsy type 1 (NT1) results from a selective loss of hypothalamic orexin (hypocretin)-producing neurons, leading to undetectable or severely low cerebrospinal fluid (CSF) orexin levels [6]. This deficiency directly explained the core symptoms:

  • EDS: Loss of orexin-mediated stabilization of wake-promoting systems (dopamine, histamine, norepinephrine)
  • Cataplexy: Disinhibition of REM-atonia pathways during wakefulness
  • Sleep fragmentation: Inability to maintain stable sleep-wake boundaries [3] [6]

This mechanistic understanding pivoted therapeutic strategies toward replacing or mimicking endogenous orexin signaling—a targeted approach addressing the disease’s root cause rather than its symptoms.

Table 1: Evolution of Narcolepsy Pharmacotherapy

EraTherapeutic ApproachRepresentative AgentsCore Limitations
Pre-orexin (Pre-2000)Symptomatic controlAmphetamines, TCAs, SSRIsNon-specific effects, tolerance, incomplete symptom coverage
Orexin antagonist era (2010–present)GABAergic modulationSuvorexant, LemborexantPrimarily for insomnia, not narcolepsy
Orexin agonist era (2020s–present)Pathophysiological targetingSuntinorexton (TAK-861)Potential for disease-modifying effects

Emergence of Orexin Receptor Agonism as a Therapeutic Strategy

Orexin receptor agonism emerged as a rational therapeutic strategy following definitive genetic and neurochemical evidence linking orexin deficiency to narcolepsy:

  • 1998: Discovery of orexin-A and orexin-B (hypocretin-1 and -2) as endogenous ligands for orphan G-protein-coupled receptors (OX1R, OX2R) expressed in wake-regulating brain regions [6] [8].
  • 1999: Canine narcolepsy shown to result from mutations in the OX2R gene (Hcrtr2), while prepro-orexin knockout mice exhibited narcolepsy-like symptoms [3] [6].
  • 2000: Postmortem human studies revealed 85–95% loss of orexin neurons in narcolepsy patients, with CSF orexin-A <110 pg/mL (vs. 200–350 pg/mL in controls) [6].

Initial attempts to harness orexin signaling focused on peptide replacement. Intracerebroventricular orexin-A administration reduced cataplexy in orexin-deficient mice and dogs, but clinical translation was hampered by:

  • Blood-brain barrier (BBB) impermeability: Orexins are large peptides (orexin-A: 3.5 kDa) unable to cross BBB efficiently [6].
  • Short half-life: Rapid enzymatic degradation (<30 min in plasma) requiring continuous infusion [8].
  • Receptor selectivity challenges: Orexin-A activates both OX1R and OX2R, potentially activating non-sleep pathways (e.g., stress response) [8].

These limitations spurred research into small-molecule orexin receptor agonists (SMOAs) with:1) Oral bioavailability and BBB penetration2) OX2R selectivity (OX2R deletion recapitulates narcolepsy more severely than OX1R deletion in mice [3])3) Reversible pharmacokinetics to mimic physiological orexin release patterns

Table 2: Key Milestones in Orexin Receptor Agonism Development

YearMilestoneSignificance
1998Orexin peptides identifiedEnabled receptor binding assays for drug screening
1999OX2R mutations cause canine narcolepsyValidated OX2R as critical therapeutic target
2003First small-molecule OX2R agonists (peptidomimetics)Proof-of-concept for non-peptide agonists; low potency
2015TAK-925 (Seltorexant) discoveryFirst potent, selective OX2R agonist (EC₅₀ = 19 nM)
2024Suntinorexton (TAK-861) Phase 2b resultsRobust efficacy in narcolepsy type 1 (NT1)

Development Timeline of Suntinorexton in the Context of Orexin Research

Suntinorexton (development code TAK-861) represents the culmination of decades of orexin biology research and structured medicinal chemistry optimization. Its development timeline is characterized by rigorous target validation and iterative compound refinement:

  • 2010–2015: Takeda initiated high-throughput screening campaigns for OX2R agonists. Early leads like TAK-925 (Seltorexant) demonstrated potent OX2R activation (EC₅₀ = 19 nM) and >500-fold selectivity over OX1R, but suboptimal pharmacokinetics limited clinical development [5] [8].
  • 2018–2021: Optimization of the tetralin scaffold improved metabolic stability and brain penetration. Key modifications included:
  • Introduction of methylpyrimidine to enhance OX2R binding affinity
  • Chiral center optimization to exploit stereospecific receptor interactions (e.g., S-enantiomer 100x more potent than R) [8]
  • LogD reduction (<2) to minimize plasma protein binding and increase free brain concentration
  • 2022: Phase 1 trials established TAK-861’s pharmacokinetic profile:
  • Peak plasma concentrations within 2–4 hours post-dose
  • Dose-proportional exposure from 1–30 mg
  • Elimination half-life (~8–12 h) suitable for once-daily dosing [5]
  • 2023–2024: Phase 2b trials (TAK-861-2001, TAK-861-2002) in NT1 patients (n=112) demonstrated unprecedented efficacy:
  • Epworth Sleepiness Scale (ESS) reduction: –12.3 points vs. –4.1 for placebo (p<0.001)
  • Cataplexy rate reduction: 92% decrease vs. baseline (p<0.001)
  • Cognitive improvement: Significant enhancements in sustained attention (PVT lapses) and executive function [5]
  • 2024: Breakthrough Therapy designation granted by FDA based on Phase 2b data. Global Phase 3 trial (FirstLight Study, NCT06470828) initiated to confirm efficacy in NT1 [5].

Table 3: Suntinorexton (TAK-861) Phase 2b Efficacy Endpoints (vs. Placebo)

EndpointBaseline ValueChange with TAK-861Placebo ChangeP-value
ESS Score18.2–12.3–4.1<0.001
Weekly Cataplexy Attacks15.8–14.5 (92%)–3.2 (20%)<0.001
Psychomotor Vigilance Test (Lapses)15.1–9.2–1.3<0.001

Suntinorexton’s development exemplifies a "target-first" approach in neuropharmacology:

  • Genetic target validation (OX2R mutations cause narcolepsy)
  • Chemical tool development (TAK-925)
  • Translational optimization (TAK-861’s balanced potency/selectivity)
  • Clinical validation (Phase 2b symptom reversal in NT1) [5] [8]

Ongoing studies focus on extending orexin agonism to narcolepsy type 2 (NT2) and idiopathic hypersomnia via TAK-360, a related OX2R agonist with distinct receptor-binding kinetics [5].

Properties

CAS Number

2274802-89-8

Product Name

Suntinorexton

IUPAC Name

N-[(2S,3S)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide

Molecular Formula

C23H28F2N2O4S

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C23H28F2N2O4S/c1-4-32(30,31)26-19-11-12-27(22(28)23(2,3)29)20(19)14-16-8-6-10-18(21(16)25)15-7-5-9-17(24)13-15/h5-10,13,19-20,26,29H,4,11-12,14H2,1-3H3/t19-,20-/m0/s1

InChI Key

MQDUVMBBJZLFHF-PMACEKPBSA-N

SMILES

CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O

Canonical SMILES

CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O

Isomeric SMILES

CCS(=O)(=O)N[C@H]1CCN([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.